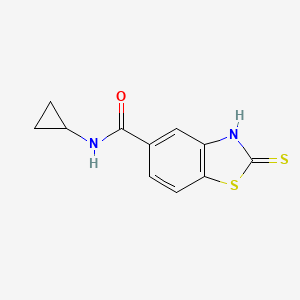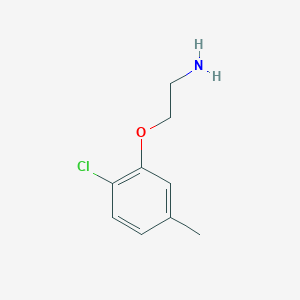![molecular formula C9H9N5S2 B1461034 4-methyl-5-(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)-4H-1,2,4-triazole-3-thiol CAS No. 942035-55-4](/img/structure/B1461034.png)
4-methyl-5-(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)-4H-1,2,4-triazole-3-thiol
説明
4-methyl-5-(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)-4H-1,2,4-triazole-3-thiol is a useful research compound. Its molecular formula is C9H9N5S2 and its molecular weight is 251.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
The primary target of this compound is the Pantothenate synthetase of Mycobacterium tuberculosis . Pantothenate synthetase is a key enzyme involved in the biosynthesis of pantothenate, a precursor of coenzyme A, which is essential for various metabolic processes in the cell.
Mode of Action
The compound interacts with its target, Pantothenate synthetase, by binding to the active site of the enzyme . This binding inhibits the normal function of the enzyme, thereby disrupting the biosynthesis of pantothenate and ultimately affecting the metabolic processes that rely on coenzyme A.
Biochemical Pathways
The affected pathway is the pantothenate and CoA biosynthesis pathway . The inhibition of Pantothenate synthetase disrupts this pathway, leading to a decrease in the production of coenzyme A. This has downstream effects on various metabolic processes, including the citric acid cycle and the synthesis and degradation of fatty acids.
Pharmacokinetics
The compound has been designed and predicted in silico for its admet properties , suggesting that it has been optimized for bioavailability.
Result of Action
The result of the compound’s action is the inhibition of the growth of Mycobacterium tuberculosis . By inhibiting Pantothenate synthetase, the compound disrupts the bacterium’s metabolic processes, leading to its inability to proliferate.
生化学分析
Biochemical Properties
4-methyl-5-(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)-4H-1,2,4-triazole-3-thiol plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. This compound has been shown to exhibit antimicrobial, antifungal, and antiviral properties . It interacts with enzymes such as pantothenate synthetase, which is crucial for the synthesis of coenzyme A in Mycobacterium tuberculosis . The interaction involves binding to the active site of the enzyme, thereby inhibiting its function and disrupting the metabolic processes of the pathogen.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can induce apoptosis in cancer cells by activating caspase pathways and downregulating anti-apoptotic genes . Additionally, it affects cellular metabolism by inhibiting key enzymes involved in glycolysis and the tricarboxylic acid cycle, leading to reduced energy production and cell proliferation.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to specific biomolecules, including enzymes and receptors, leading to inhibition or activation of their functions. For example, it inhibits the activity of pantothenate synthetase by binding to its active site, preventing the synthesis of coenzyme A . Additionally, it can modulate gene expression by interacting with transcription factors and altering their binding to DNA, resulting in changes in the expression of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. This compound has shown stability under various conditions, with minimal degradation observed over extended periods . Long-term studies have indicated that it can cause sustained inhibition of cell proliferation and induce apoptosis in cancer cells, suggesting potential for therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits antimicrobial and antifungal activities without significant toxicity . At higher doses, it can cause adverse effects such as hepatotoxicity and nephrotoxicity, indicating the need for careful dosage optimization in therapeutic applications . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, highlighting the importance of determining the optimal therapeutic window.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for cellular metabolism. It affects the metabolic flux by inhibiting enzymes such as pantothenate synthetase, leading to reduced synthesis of coenzyme A . This inhibition disrupts the tricarboxylic acid cycle and fatty acid metabolism, resulting in altered metabolite levels and reduced energy production.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve interactions with specific transporters and binding proteins. This compound is taken up by cells through active transport mechanisms and distributed to various cellular compartments . It accumulates in the cytoplasm and nucleus, where it exerts its biological effects by interacting with enzymes and transcription factors.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound is primarily localized in the cytoplasm and nucleus, where it interacts with key biomolecules involved in cellular processes . Post-translational modifications, such as phosphorylation, may influence its targeting to specific compartments or organelles, enhancing its efficacy in modulating cellular functions.
特性
IUPAC Name |
4-methyl-3-(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N5S2/c1-5-6(7-11-12-8(15)13(7)2)14-3-4-16-9(14)10-5/h3-4H,1-2H3,(H,12,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRSWREDVDBRJPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=CSC2=N1)C3=NNC(=S)N3C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


amine](/img/structure/B1460956.png)
![1-[4-(Hydroxymethyl)piperidin-1-yl]-2-(methylamino)ethan-1-one](/img/structure/B1460957.png)
amine](/img/structure/B1460961.png)
![[1-(2,2,2-Trifluoroethyl)piperidin-3-yl]methanamine](/img/structure/B1460962.png)
![N-(4-chlorophenyl)-2-[(pyridin-3-ylmethyl)amino]acetamide](/img/structure/B1460964.png)



![2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1460969.png)


![2-({[(3-Methylphenyl)amino]carbonyl}amino)-1,3-thiazole-4-carboxylic acid](/img/structure/B1460972.png)


